N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-20(14-26-17-9-2-1-3-10-17)22-16-8-6-7-15(13-16)21-23-18-11-4-5-12-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLZDXNMTHLRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192803 | |
| Record name | N-[3-(1H-Benzimidazol-2-yl)phenyl]-2-(phenylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901192803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724757-73-7 | |
| Record name | N-[3-(1H-Benzimidazol-2-yl)phenyl]-2-(phenylthio)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=724757-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(1H-Benzimidazol-2-yl)phenyl]-2-(phenylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901192803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzimidazole Ring Formation via Condensation Reactions
The benzimidazole core is typically synthesized by condensing o-phenylenediamine with a carbonyl source. For the 3-substituted derivative, 3-nitrobenzaldehyde serves as the starting material.
Procedure :
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Condensation : React 3-nitrobenzaldehyde (1.0 equiv) with o-phenylenediamine (1.2 equiv) in N,N-dimethylformamide (DMF) at 80°C for 12 hours under nitrogen. Sulfur (0.5 equiv) is added to facilitate cyclization.
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Nitro Reduction : Reduce the nitro group to an amine using hydrogen gas (1 atm) and 10% Pd/C (5 wt%) in ethanol at room temperature for 6 hours.
Characterization :
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1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 5.12 (s, 2H, NH2).
Synthesis of 2-(Phenylthio)acetyl Chloride
Thioether Formation via Nucleophilic Substitution
Thiophenol reacts with chloroacetyl chloride to form 2-(phenylthio)acetyl chloride, a critical acylating agent.
Procedure :
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Reaction Setup : Add chloroacetyl chloride (1.2 equiv) dropwise to a stirred solution of thiophenol (1.0 equiv) and potassium carbonate (2.0 equiv) in dry acetone at 0°C.
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Reflux : Heat the mixture at 60°C for 4 hours under nitrogen.
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Workup : Filter to remove salts, concentrate under vacuum, and purify via distillation (bp 110–115°C at 15 mmHg).
Characterization :
Amide Bond Formation: Coupling of Intermediates
Schotten-Baumann Acylation
The amine intermediate reacts with 2-(phenylthio)acetyl chloride under basic conditions to form the acetamide.
Procedure :
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Reaction : Add 2-(phenylthio)acetyl chloride (1.1 equiv) to a suspension of 3-(1H-benzo[d]imidazol-2-yl)aniline (1.0 equiv) in dichloromethane (DCM) and aqueous NaOH (10%) at 0°C.
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Stirring : Agitate the biphasic mixture at room temperature for 3 hours.
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Workup : Extract with DCM, dry over MgSO4, and concentrate. Purify via recrystallization from ethanol/water (3:1).
Characterization :
Alternative Synthetic Routes and Optimization
One-Pot Tandem Synthesis
A streamlined approach combines benzimidazole formation and amidation in a single pot:
Procedure :
-
Cyclization : React 3-nitrobenzaldehyde with o-phenylenediamine and DMF/S at 80°C for 12 hours.
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In Situ Reduction : Add Zn dust (3.0 equiv) and NH4Cl (2.0 equiv) in ethanol/water (1:1) at 50°C for 2 hours.
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Acylation : Introduce 2-(phenylthio)acetyl chloride (1.1 equiv) and stir for 4 hours.
Advantages :
Critical Analysis of Reaction Conditions
Solvent and Catalyst Effects
Temperature Optimization
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Amidation : Reactions above 25°C lead to decomposition (>10% byproducts), necessitating cold conditions.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylthioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that benzimidazole derivatives could effectively target specific cancer pathways, leading to reduced tumor growth in xenograft models .
Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activity. The compound has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Materials Science Applications
Optoelectronic Materials
Recent studies have explored the use of benzimidazole derivatives as optoelectronic materials due to their ability to absorb light and convert it into electrical energy efficiently. For example, this compound has been investigated for its potential in organic photovoltaic cells. Its electronic properties, such as low band gaps and high Stokes shifts, make it suitable for enhancing light-harvesting efficiency .
Nonlinear Optical (NLO) Properties
The compound's structural features contribute to its nonlinear optical properties, making it a candidate for applications in frequency conversion and optical switching devices. Computational studies using density functional theory (DFT) have shown that such compounds exhibit large hyperpolarizabilities, which are essential for NLO applications .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Benzimidazole derivatives exhibit diverse biological activities depending on substituents. Key analogues include:
- Electron-Withdrawing Groups : Nitro (W1, 9j) and halogens (e.g., bromine in 9c) enhance antimicrobial activity by increasing electrophilicity and target binding .
- Electron-Donating Groups : Methoxy (W17, 14) improves anticancer activity, likely by enhancing solubility and DNA intercalation .
Physical and Spectral Properties
Melting Points :
Spectral Data :
Structure-Activity Relationships (SAR)
- Nitro Groups : Critical for antimicrobial activity but reduce solubility, limiting anticancer utility.
- Methoxy Groups : Improve solubility and anticancer efficacy but weaken antimicrobial effects.
- Heterocyclic Extensions (e.g., triazole in 9c): Enhance target specificity but complicate synthesis .
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₅H₁₃N₃OS
- Molecular Weight : 299.35 g/mol
- CAS Number : 43210-67-9
The structure features a benzimidazole moiety, which is known for its diverse biological activities, linked to a phenylthioacetamide group.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available benzimidazole derivatives. The process may include:
- Formation of Benzimidazole : Using ortho-phenylenediamine and carboxylic acids.
- Thioether Formation : Reacting the benzimidazole with phenyl thioacetate.
- Acetamide Formation : Acetylation of the thioether to yield the final product.
These steps have been optimized in various studies to enhance yield and purity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown:
- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
- Antifungal Activity : Comparable efficacy to fluconazole against fungal strains such as Candida albicans .
The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 5 to 10 µM, indicating potent activity.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays:
- Cell Line Studies : The compound has been tested against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. Notably, it demonstrated IC₅₀ values ranging from 4 to 10 µM, suggesting significant cytotoxic effects .
The mechanisms underlying the biological activity of this compound are multifaceted:
- DNA Interaction : Studies suggest that this compound may intercalate into DNA, disrupting replication processes and leading to cell cycle arrest at the G2/M phase .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of human topoisomerase I (Hu Topo I), an enzyme crucial for DNA unwinding during replication . This inhibition contributes to its anticancer properties.
- Reactive Oxygen Species (ROS) : It is hypothesized that the compound induces oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several case studies have illustrated the efficacy of compounds related to this compound:
- A study on a series of benzimidazole derivatives reported that specific substitutions led to enhanced antibacterial and anticancer activities compared to standard treatments .
- Another investigation highlighted the structure-activity relationship (SAR) of similar compounds, emphasizing that modifications on the phenyl ring significantly influenced biological activity .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with imidazole ring formation via condensation of aldehydes and amines (e.g., glyoxal and benzaldehyde derivatives under acidic conditions). Subsequent steps include nucleophilic substitution to introduce the phenylthioacetamide moiety. Key intermediates are characterized using IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1670 cm⁻¹) and NMR (¹H/¹³C) to verify regioselectivity. For example, in analogous compounds, coupling constants in aromatic regions (δ 7.2–8.4 ppm) confirm substitution patterns .
Q. How is structural integrity validated for this compound?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques:
- ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~165 ppm) are critical markers.
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 301.339) validate the molecular formula .
- X-ray crystallography : Resolves spatial arrangements of the benzimidazole and acetamide moieties, though this requires high-purity crystals .
Q. What preliminary assays are used to screen biological activity?
- Methodological Answer : Initial screening includes:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against S. aureus and E. coli .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Methodological Answer : Yield optimization strategies include:
- Catalyst selection : Copper acetate (Cu(OAc)₂) in click chemistry steps improves triazole ring formation efficiency (e.g., 80–90% yields in 1,3-dipolar cycloadditions) .
- Solvent systems : t-BuOH:H₂O (3:1) enhances regioselectivity in heterocyclic couplings .
- Purification : Recrystallization in ethanol or gradient column chromatography removes byproducts (e.g., unreacted thiols) .
Q. How can contradictions in biological activity data be resolved across studies?
- Methodological Answer : Contradictions often arise from assay variability or impurity artifacts. Solutions include:
- Comparative dose-response curves : Normalize data using reference standards (e.g., doxorubicin for cytotoxicity).
- Structural analogs : Synthesize derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophore contributions .
- Purity validation : HPLC (>95% purity) ensures activity is not skewed by contaminants .
Q. What computational methods predict target interactions for this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like kinases or GPCRs. Key steps:
- Ligand preparation : Optimize 3D structure with Gaussian09 (DFT-B3LYP/6-31G*).
- Docking : Prioritize binding poses with lowest ΔG (e.g., −9.2 kcal/mol for imidazole-containing analogs) .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with His159 in kinase domains) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer : SAR studies focus on:
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antimicrobial activity but may reduce solubility .
- Heterocycle modifications : Replacing benzimidazole with thiazole alters selectivity for ATP-binding pockets .
- Bioisosteric replacements : Sulfonyl groups improve metabolic stability compared to thioether linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
